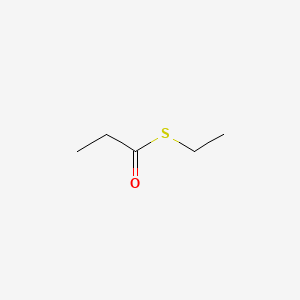

s-Ethyl thiopropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159051. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

S-ethyl propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-5(6)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEVHBHRLCAKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179063 | |

| Record name | S-Ethyl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-42-0 | |

| Record name | S-Ethyl propanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl propanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2432-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Ethyl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ethyl propanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols: S-Ethyl Thiopropionate as a Versatile Acyl Donor in Organic Synthesis

Introduction: The Strategic Advantage of S-Ethyl Thiopropionate in Acyl Transfer Reactions

In the landscape of organic synthesis, the choice of an acylating agent is pivotal to the success of a transformation. While highly reactive acyl donors like acid chlorides and anhydrides are commonplace, their utility is often hampered by their moisture sensitivity, corrosive nature, and lack of chemoselectivity, leading to undesired side reactions. This compound emerges as a compelling alternative, offering a balanced profile of reactivity and stability. This thioester serves as an effective propionyl group donor with a significantly milder reactivity profile compared to its more aggressive counterparts. Its stability towards water and tolerance of a wider range of functional groups make it an invaluable tool for complex molecule synthesis, particularly in the realms of pharmaceutical and fine chemical development.

The enhanced stability of this compound can be attributed to the reduced resonance stabilization of the thioester linkage compared to an oxygen ester, which renders the carbonyl carbon sufficiently electrophilic for nucleophilic attack without being overly reactive. Furthermore, the resulting ethanethiolate anion is an excellent leaving group, driving the acylation reaction forward. These attributes translate to cleaner reactions, higher yields, and simplified purification protocols, making this compound a cost-effective and efficient reagent for modern organic synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 2432-42-0 | [1][2] |

| Molecular Formula | C5H10OS | [1][2] |

| Molecular Weight | 118.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Characteristic, sulfurous | [4] |

| Boiling Point | 156-158 °C | |

| Density | 0.98 g/mL at 25 °C |

Mechanism of Acyl Transfer: A Delicate Balance of Reactivity

The utility of this compound as an acyl donor is rooted in the electronic nature of the thioester bond. The carbonyl carbon is rendered electrophilic and susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the stable ethanethiolate leaving group.

Caption: General mechanism of acyl transfer from this compound.

Applications in N-Acylation: Synthesis of Amides

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, with amides being prevalent in a vast array of pharmaceuticals and biologically active molecules.[5] this compound provides a mild and efficient route to propionamides, avoiding the harsh conditions often associated with other acylating agents.

Protocol 1: General Procedure for the N-Propionylation of Primary and Secondary Amines

This protocol describes a general method for the N-acylation of a broad range of amines. The reaction often proceeds without the need for a catalyst, although a mild base can be employed to scavenge the liberated ethanethiol.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Mild base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (optional)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv).

-

Dissolve the amine in the chosen anhydrous solvent (e.g., DCM) to a concentration of 0.1-0.5 M.

-

Add this compound (1.1-1.5 equiv) to the solution.

-

If desired, add a mild base (1.1-1.5 equiv) to the reaction mixture. The base is particularly useful for less nucleophilic amines or to drive the reaction to completion.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure propionamide.

Rationale for Experimental Choices:

-

Solvent: Anhydrous aprotic solvents are chosen to prevent hydrolysis of the thioester and to ensure good solubility of the reactants.

-

Stoichiometry: A slight excess of this compound is used to ensure complete consumption of the limiting amine substrate.

-

Base: The optional addition of a non-nucleophilic base can improve the reaction rate by deprotonating the amine, increasing its nucleophilicity, and by neutralizing the ethanethiol byproduct.

Illustrative N-Acylation Workflow

Caption: A typical experimental workflow for N-acylation.

Applications in O-Acylation: Synthesis of Esters

The propionylation of alcohols and phenols is another key transformation where this compound excels. This method is particularly advantageous for sensitive substrates that may not tolerate the acidic or basic conditions of traditional esterification methods. While direct acylation of alcohols with thioesters can be sluggish, the reaction can be effectively promoted by various catalysts.

Protocol 2: Catalytic O-Propionylation of Alcohols

This protocol outlines a catalyzed approach for the O-acylation of primary and secondary alcohols. The use of a catalyst enhances the electrophilicity of the thioester carbonyl, facilitating the attack by the less nucleophilic alcohol.

Materials:

-

This compound

-

Alcohol substrate

-

Anhydrous aprotic solvent (e.g., Toluene or Dichloromethane)

-

Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Copper(I) salts, or other Lewis acids)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol substrate (1.0 equiv).

-

Dissolve the alcohol in the chosen anhydrous solvent (e.g., Toluene).

-

Add this compound (1.2-2.0 equiv) to the solution.

-

Add the catalyst (0.1-0.2 equiv) to the reaction mixture at room temperature.

-

Stir the reaction at the appropriate temperature (room temperature to reflux), monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure propionate ester.

Self-Validating System and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is crucial when employing moisture-sensitive catalysts like TMSOTf to maintain their activity.

-

Catalyst: The Lewis acid catalyst coordinates to the carbonyl oxygen of the thioester, increasing its electrophilicity and activating it towards nucleophilic attack by the alcohol. The choice of catalyst can be tuned based on the reactivity of the alcohol.

-

Quenching: The use of a basic quench neutralizes the acidic catalyst and any acidic byproducts, preventing potential product degradation during workup.

Chemoselectivity and Applications in Drug Development

A significant advantage of this compound is its inherent chemoselectivity. It will preferentially acylate more nucleophilic functional groups. For instance, in a molecule containing both an amine and an alcohol, the amine will be acylated with higher selectivity. This predictable reactivity is highly valuable in the synthesis of complex molecules with multiple functional groups, a common scenario in drug development.

While specific, large-scale industrial applications of this compound in named drug synthesis are not always publicly detailed, its role as a propionylating agent is analogous to other thioesters used in the synthesis of complex natural products and pharmaceutical intermediates. The propionyl moiety is a common structural motif in many biologically active compounds. The mild and selective nature of acylations using this compound makes it an ideal candidate for late-stage functionalization in a synthetic route, where preserving the integrity of a complex molecular architecture is paramount. Thioesters, in general, are crucial intermediates in the synthesis of peptides and other biomolecules, further highlighting the potential of this compound in drug discovery and development.[6][7]

Conclusion

This compound stands out as a highly effective and user-friendly acyl donor for the introduction of the propionyl group in organic synthesis. Its optimal balance of reactivity and stability, coupled with its chemoselectivity, provides a powerful tool for researchers and professionals in the pharmaceutical and chemical industries. The protocols outlined herein serve as a practical guide for the successful implementation of this compound in N- and O-acylation reactions, enabling the efficient and clean synthesis of a wide range of valuable molecules.

References

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 2432-42-0). [Link]

-

MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

ResearchGate. Thioesters synthesis: Recent adventures in the esterification of thiols. [Link]

-

MDPI. Convergent Synthesis of Thioether Containing Peptides. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 2432-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]

- 5. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: A Hypothetical Framework for Investigating Protein Acylation using S-Ethyl Thiopropionate as a Metabolic Labeling Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protein Acylation and the Quest for Novel Probes

Protein acylation, a fundamental post-translational modification (PTM), involves the attachment of acyl groups to proteins, profoundly influencing their function, localization, and stability.[1][2] This dynamic and reversible process is central to a myriad of cellular signaling pathways, and its dysregulation is implicated in numerous diseases, making the enzymes involved attractive targets for drug development.[3][4] A key challenge in studying protein acylation is the development of tools that can effectively report on the activity of acylating enzymes within the complex milieu of the cell. Metabolic labeling, utilizing bioorthogonal chemical reporters, has emerged as a powerful strategy to tag, identify, and quantify acylated proteins.[5][6]

While sophisticated probes incorporating azide or alkyne moieties for click chemistry have been instrumental, there is an ongoing interest in simpler, more direct probes that might offer different biological insights. This application note presents a hypothetical framework for the use of s-Ethyl thiopropionate, a simple thioester, as a potential metabolic labeling agent to study protein acylation. It is important to note that the use of this compound for this application is not established in the scientific literature. The protocols and principles described herein are based on established methodologies for other metabolic labeling agents and would require extensive validation.

Principle of the Method: A Hypothetical Mechanism of Action

This compound is a thioester, a class of compounds that are key intermediates in numerous biosynthetic pathways, the most well-known being acetyl-CoA.[7][8] Thioesters are more reactive than their oxygen-containing ester counterparts, making them effective acyl donors.[9] We hypothesize that this compound, being cell-permeable due to its small size and lipophilicity, could be taken up by cells and act as a substrate for enzymes that transfer acyl groups to proteins, such as protein acyltransferases (PATs).

The proposed mechanism involves the cellular uptake of this compound, followed by its recognition by a PAT. The PAT would then catalyze the transfer of the propionyl group to a cysteine residue on a target protein, forming a stable thioester linkage and releasing ethanethiol. The incorporated propionyl group would then serve as a "label" that could be detected by downstream proteomic techniques, likely through the mass shift it imparts on modified peptides.

Hypothetical Workflow for this compound Labeling

Caption: A diagram illustrating the hypothetical workflow of this compound metabolic labeling.

Potential Applications in Cellular Biology and Drug Discovery

Should this hypothetical application prove viable, this compound could offer a simple, cost-effective tool for:

-

Profiling PAT Activity: By providing an alternative substrate, it may be possible to assess the substrate promiscuity and overall activity of cellular PATs.

-

Identifying Novel Acylated Proteins: The unique mass shift of a propionyl group could facilitate the identification of new protein substrates for acylation.

-

Screening for PAT Inhibitors: A decrease in protein propionylation in the presence of a test compound could indicate inhibition of one or more PATs.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2432-42-0 | [10] |

| Molecular Formula | C₅H₁₀OS | [10] |

| Molecular Weight | 118.20 g/mol | [10] |

| Appearance | Liquid | [10] |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols: A Generalized and Hypothetical Approach

Disclaimer: The following protocols are generalized and have not been validated for this compound. They are intended to serve as a starting point for researchers wishing to explore this hypothetical application. Significant optimization and validation will be required.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol outlines the basic steps for labeling cultured mammalian cells with this compound.

Materials:

-

This compound (CAS 2432-42-0)

-

Mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

DMSO (for stock solution preparation)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into fresh, pre-warmed complete culture medium to the desired final concentrations (e.g., a range of 10 µM to 500 µM should be tested). Note: A vehicle control (DMSO only) must be included.

-

Metabolic Labeling: Remove the existing medium from the cells, wash once with PBS, and add the labeling medium. Incubate for a predetermined period (e.g., 4, 8, 12, or 24 hours). Incubation times and probe concentration will need to be optimized.

-

Cell Harvest and Lysis: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). The samples are now ready for downstream analysis.

Protocol 2: Sample Preparation for Proteomic Analysis

This protocol describes a general workflow for preparing labeled cell lysates for mass spectrometry-based proteomic analysis.

Materials:

-

Labeled cell lysate (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Trifluoroacetic acid (TFA)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Reduction and Alkylation: To 100 µg of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the peptide solution with TFA to a final concentration of 0.1%. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 3: Mass Spectrometry and Data Analysis

Instrumentation and Analysis:

-

LC-MS/MS: Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

-

Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.

-

Database Searching: Search the acquired spectra against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.

-

Modification Search: Crucially, the search parameters must be modified to include a variable modification on cysteine residues corresponding to the mass of the propionyl group (+56.0262 Da).

Logical Framework for Validation

Caption: A diagram showing the logical progression for validating the hypothetical use of this compound.

Trustworthiness and Self-Validation

The cornerstone of any new methodology is rigorous validation. For the hypothetical application of this compound, the following controls are essential to ensure the trustworthiness of the results:

-

Dose-Response and Time-Course Experiments: To determine the optimal labeling concentration and incubation time, and to assess potential cytotoxicity.

-

Vehicle Control: All experiments must include a control group treated with the vehicle (DMSO) alone to account for any effects of the solvent.

-

No-Probe Control: A control without this compound is necessary to ensure that the detected modifications are indeed probe-dependent.

-

Orthogonal Validation: Putative propionylated proteins identified by mass spectrometry should be validated by other methods, such as western blotting with a custom antibody against propionylated cysteine, if feasible.

-

Biological Perturbation: The labeling should be assessed in cell lines with genetic knockout or knockdown of specific PATs, or in the presence of known PAT inhibitors. A reduction in labeling would provide strong evidence for the proposed mechanism.

Conclusion and Future Directions

This application note has outlined a hypothetical framework for the use of this compound as a simple metabolic labeling probe for studying protein acylation. While this application is currently speculative and not supported by direct experimental evidence in the literature, the chemical principles of thioesters and the established methodologies of metabolic labeling provide a rational basis for its investigation.

The successful validation of this approach would provide the research community with a new, accessible tool to explore the dynamic landscape of protein acylation. Future work would focus on a thorough characterization of its specificity, potential off-target effects, and its utility in various biological systems.

References

-

This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Chemical Reporters for Exploring Protein Acylation - PMC - NIH. National Institutes of Health. [Link]

-

21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

The metabolism and disposition of ethyl 3-ethoxypropionate in the rat - PubMed. National Institutes of Health. [Link]

-

A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. [Link]

-

Thioester - Wikipedia. Wikipedia. [Link]

-

Metabolic labelling of cellular protein acylations. Carboxylic acids... - ResearchGate. ResearchGate. [Link]

-

Chemical Properties of this compound (CAS 2432-42-0) - Cheméo. Cheméo. [Link]

-

Metabolic Themes IV: Thioester Intermediates - YouTube. YouTube. [Link]

-

Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. UU Research Portal. [Link]

-

Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators | ACS Chemical Biology - ACS Publications. ACS Publications. [Link]

-

Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC - NIH. National Institutes of Health. [Link]

-

3-ethyl thiopropionate propionic acid, 3-(ethylthio) - The Good Scents Company. The Good Scents Company. [Link]

-

Chemical labelling of active serum thioester proteins for quantification - PubMed. National Institutes of Health. [Link]

-

Thioesters of amino acid derivatives as thioacylating agents in thiopeptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). RSC Publishing. [Link]

-

Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification - NIH. National Institutes of Health. [Link]

-

ethyl propionate, 105-37-3 - The Good Scents Company. The Good Scents Company. [Link]

-

Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science. [Link]

-

Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem. PubChem @ NIH. [Link]

-

This compound - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Regulation of Dynamic Protein S-Acylation - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. This compound [webbook.nist.gov]

- 3. Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thioester - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound [webbook.nist.gov]

- 10. scbt.com [scbt.com]

Application Notes & Protocols: S-Ethyl Thiopropionate as a Covalent Probe for Profiling Reactive Cysteines in Chemical Biology

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of S-Ethyl Thiopropionate and its derivatives as chemical probes for the study of protein function and the identification of therapeutic targets. By leveraging the inherent reactivity of the thioester functional group, these probes offer a powerful tool for covalently modifying and subsequently identifying proteins with hyper-reactive cysteine residues, which are often found in enzyme active sites, allosteric binding pockets, and sites of post-translational modifications.[1][2]

This document outlines the scientific basis for this application, provides detailed protocols for the synthesis of a tagged probe, its use in activity-based protein profiling (ABPP), and the subsequent analysis of labeled proteins by mass spectrometry.

Introduction: The Thioester as a Tunable Electrophilic Warhead

Thioesters are a class of organosulfur compounds that play a significant role in various biological processes, most notably as activated acyl donors in the form of acetyl-CoA.[1] From a chemical reactivity standpoint, the thioester bond is susceptible to nucleophilic attack, particularly by soft nucleophiles like the thiolate anion of cysteine residues.[1][3] This inherent reactivity makes simple thioesters, such as this compound, attractive candidates for development as electrophilic probes in chemical biology.

The rationale for employing this compound as a starting point for a chemical probe lies in its relatively simple structure and predictable reactivity. The ethyl group provides a balance of steric accessibility and stability. By modifying the propionate backbone to include a reporter tag (e.g., biotin for affinity purification or an alkyne for click chemistry), this compound can be transformed into a versatile tool for activity-based protein profiling (ABPP).[4] ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to profile the functional state of enzymes and other proteins directly in complex biological systems.[1][2][4][5]

Key Advantages of a Thioester-Based Probe:

-

Cysteine Selectivity: The thioester moiety exhibits a preference for reacting with the nucleophilic thiol group of cysteine residues in proteins.[1]

-

Tunable Reactivity: The reactivity of the thioester can be modulated by altering the electronic properties of the acyl and thiol substituents, allowing for the design of probes with varying degrees of reactivity.

-

Bio-inspired: Thioesters are endogenous functional groups, suggesting that probes based on this scaffold may have favorable interactions with protein binding pockets.

Probe Design and Synthesis: From this compound to a Clickable Probe

For effective use in proteomic workflows, a chemical probe requires a reporter handle for detection and/or enrichment. Here, we propose the synthesis of an alkyne-tagged derivative of this compound, termed SETP-alkyne . The terminal alkyne is a small, bio-orthogonal handle that can be efficiently derivatized with a variety of reporter molecules (e.g., biotin-azide or a fluorescent-azide) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[6]

Proposed Synthesis of SETP-alkyne

The synthesis of SETP-alkyne can be envisioned through a straightforward esterification of a commercially available alkyne-containing carboxylic acid with ethanethiol.

Reaction Scheme:

Caption: Proposed synthesis of SETP-alkyne.

Protocol for SETP-alkyne Synthesis:

-

To a solution of propargyl acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add ethanethiol (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired SETP-alkyne probe.

Note: This is a proposed synthetic route. Optimization of reaction conditions may be necessary. The choice of alkyne-containing carboxylic acid can be varied to alter the linker length between the thioester and the alkyne.

Application: Activity-Based Protein Profiling (ABPP)

The SETP-alkyne probe can be used in a standard ABPP workflow to identify protein targets in complex biological samples such as cell lysates or living cells.

Workflow for Proteome-wide Cysteine Reactivity Profiling

Caption: General workflow for ABPP using SETP-alkyne.

Detailed Protocol for ABPP in Cell Lysates

Materials:

-

SETP-alkyne probe (stock solution in DMSO)

-

Cell lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Biotin-azide (stock solution in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

-

Copper(II) sulfate (CuSO₄) (freshly prepared stock solution)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., buffer containing SDS and β-mercaptoethanol)

-

Reagents for tryptic digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

-

Lysate Preparation: Harvest cells and lyse in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Probe Labeling: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add the SETP-alkyne probe to the desired final concentration (e.g., 10-100 µM). Incubate for 1 hour at room temperature.

-

Click Chemistry: To the labeled lysate, add biotin-azide (e.g., 100 µM), TCEP (e.g., 1 mM), TBTA (e.g., 100 µM), and CuSO₄ (e.g., 1 mM). Vortex and incubate for 1 hour at room temperature.

-

Protein Precipitation and Solubilization: Precipitate the proteins using methanol/chloroform. Resuspend the protein pellet in a buffer containing SDS.

-

Affinity Enrichment: Add streptavidin-agarose beads to the solubilized protein sample and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

-

1% SDS in PBS

-

0.1% SDS in PBS

-

PBS

-

-

On-Bead Digestion: Resuspend the beads in a buffer containing urea. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37 °C.[7]

-

Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads. Desalt the pooled peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Competitive ABPP for Target Identification

To identify the specific targets of a compound of interest, a competitive ABPP experiment can be performed.[2][5]

Caption: Workflow for competitive ABPP.

In this workflow, the lysate is pre-incubated with the compound of interest before the addition of the SETP-alkyne probe. If the compound binds to the same site as the probe, it will block the labeling, resulting in a decreased signal for that protein in the mass spectrometry analysis compared to a vehicle-treated control.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis needs to be processed to identify the labeled proteins and the specific sites of modification.

Data Analysis Workflow:

-

Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) to search the tandem mass spectra against a protein sequence database.[8]

-

Variable Modifications: Include the mass of the propionyl-alkyne adduct on cysteine as a variable modification in the search parameters. The exact mass will depend on the specific alkyne-containing carboxylic acid used in the synthesis.

-

Quantification: For competitive ABPP experiments, use a label-free quantification (LFQ) approach or isotopic labeling (e.g., TMT, SILAC) to compare the abundance of labeled peptides between the control and compound-treated samples.

-

Hit Identification: Proteins that show a significant reduction in probe labeling in the presence of the competitor compound are considered potential targets.

Table 1: Example Search Parameters for Mass Spectrometry Data Analysis

| Parameter | Setting | Rationale |

| Enzyme | Trypsin/P | Allows for cleavage C-terminal to arginine and lysine, with up to two missed cleavages. |

| Fixed Modifications | Carbamidomethyl (C) | To account for the alkylation of non-modified cysteines during sample preparation. |

| Variable Modifications | Oxidation (M), Acetyl (Protein N-term), SETP-alkyne adduct (C) | To identify common modifications and the specific probe-labeled peptides. |

| Peptide Mass Tolerance | e.g., 20 ppm | Depends on the mass accuracy of the instrument. |

| Fragment Mass Tolerance | e.g., 0.02 Da | Depends on the mass accuracy of the instrument. |

| Quantification Method | Label-Free Quantification (LFQ) | For quantitative comparison in competitive ABPP experiments. |

Concluding Remarks and Future Perspectives

This compound provides a foundational scaffold for the development of a novel class of chemical probes for studying reactive cysteine residues. The proposed SETP-alkyne probe, coupled with a robust ABPP workflow, offers a powerful strategy for proteome-wide profiling of cysteine reactivity and for the identification of novel drug targets. The versatility of the thioester functional group allows for future development of probes with tailored reactivity and selectivity, further expanding the chemical biologist's toolkit.

References

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. 2018. [Link]

-

Activity Based Protein Profiling for Drug Discovery. YouTube. 2022. [Link]

-

Engineered Biosynthesis of Alkyne-tagged Polyketides. PubMed Central. [Link]

-

Activity-based protein profiling: A graphical review. PubMed Central. [Link]

-

Covalent Chemical Tools for Profiling Post-Translational Modifications. PubMed Central. [Link]

-

Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Springer. 2025. [Link]

-

Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. PubMed Central. [Link]

-

Identification of modified peptides using localization-aware open search. ResearchGate. [Link]

Sources

- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 2. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 2432-42-0: S-Ethyl propanethioate | CymitQuimica [cymitquimica.com]

- 4. youtube.com [youtube.com]

- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

Synthesis and Qualification of [¹⁴C]S-Ethyl Thiopropionate for Preclinical Tracer Studies

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Carbon-14 labeled S-ethyl thiopropionate ([¹⁴C]SET), a critical radiotracer for use in drug metabolism and pharmacokinetic (DMPK) studies. The strategic selection of ¹⁴C as the radionuclide ensures metabolic stability and a long half-life, making it ideal for quantitative absorption, distribution, metabolism, and excretion (ADME) investigations.[1][2][3] This guide details a robust synthetic route starting from commercially available [1-¹⁴C]propionic acid, followed by a rigorous purification protocol using High-Performance Liquid Chromatography (HPLC). We further delineate the essential quality control assays, including radio-HPLC, Mass Spectrometry (MS), and Liquid Scintillation Counting (LSC), required to validate the identity, purity, and specific activity of the final tracer. This protocol is designed to equip researchers in drug development with a reliable methodology for producing high-quality radiolabeled this compound for preclinical research.

Introduction: The Role of Radiolabeled Tracers in Drug Development

Radiolabeled compounds are indispensable tools in modern drug discovery and development.[4][5] They allow for the precise tracking and quantification of a drug candidate and its metabolites within a biological system, providing definitive data on its ADME profile.[3][5][6] Such studies are fundamental to understanding a drug's fate in vivo and are a regulatory requirement for new drug applications.

The choice of isotope is a critical first step. While tritium (³H) is a viable option, Carbon-14 (¹⁴C) is often preferred for ADME studies due to its long half-life (5,730 years) and the ability to place the label within the stable carbon backbone of a molecule.[1][2][7] This minimizes the risk of the radiolabel being lost through metabolic processes, ensuring that the detected radioactivity accurately represents all drug-related material.[3][8]

This compound (SET) is an organic compound containing a thioester linkage. Radiolabeling this molecule allows it to be used as a tracer to probe the metabolic fate of similar chemical structures or to be incorporated as a tagged fragment in a more complex active pharmaceutical ingredient (API). This guide provides a detailed, field-tested protocol for the synthesis of [¹⁴C]SET with high radiochemical purity.

Strategic Approach to Synthesis

Selection of Radionuclide and Labeling Position

The primary objective is to produce a tracer that is chemically identical to the unlabeled compound and retains its radioactive tag throughout the biological study.

-

Radionuclide: Carbon-14 is selected for this protocol. Its low-energy beta emissions pose no external radiation hazard, and its long half-life eliminates the need for decay correction during typical study durations.[1][7] The incorporation of a ¹⁴C atom into the carbon framework results in a tracer that is chemically indistinguishable from the parent drug, a crucial factor for biological relevance.[8]

-

Labeling Position: For this compound (CH₃CH₂C(O) SCH₂CH₃), the most strategic labeling position is the carbonyl carbon (C-1 of the propionyl group). This position is central to the molecule's structure and is less susceptible to metabolic cleavage than the terminal carbons of the ethyl groups. Labeling at this position ensures that the radiotracer's fate is representative of the core thioester moiety.

Synthetic Strategy Overview

The synthesis is designed as a straightforward, two-step process to maximize yield and minimize the formation of radiolabeled impurities. The workflow begins with a commercially available radiolabeled precursor, [1-¹⁴C]propionic acid, which is first converted to a highly reactive acyl chloride intermediate. This intermediate is then immediately reacted with ethanethiol to form the desired thioester product, [¹⁴C]this compound. This approach ensures the efficient incorporation of the ¹⁴C label in the final synthetic step.

Sources

- 1. moravek.com [moravek.com]

- 2. openmedscience.com [openmedscience.com]

- 3. openmedscience.com [openmedscience.com]

- 4. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Carbon 14 – USC Environmental Health & Safety [ehs.usc.edu]

- 8. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]

Troubleshooting & Optimization

Technical Support Center: S-Ethyl Thiopropionate Purification

Welcome to the technical support center for the purification of S-ethyl thiopropionate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory work.

Introduction to this compound and Its Purification Challenges

This compound is a volatile organosulfur compound with applications in flavor chemistry and as a building block in organic synthesis. Its purification can be challenging due to the presence of structurally similar impurities and its potential for degradation. Common issues include the presence of unreacted starting materials, byproducts such as disulfides, and hydrolysis products. Effective purification is critical to ensure the quality and reliability of experimental results.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound and potential impurities is fundamental to designing effective purification strategies.

| Property | This compound | Diethyl Disulfide | Ethanethiol | Propionic Acid | Propionyl Chloride |

| Formula | C5H10OS | C4H10S2 | C2H6S | C3H6O2 | C3H5ClO |

| Molecular Weight | 118.20 g/mol | 122.27 g/mol | 62.13 g/mol | 74.08 g/mol | 92.52 g/mol |

| Boiling Point | 126 °C | 154 °C | 35 °C | 141 °C | 80 °C |

| Density | ~0.98 g/mL | 0.993 g/mL | 0.839 g/mL | 0.99 g/mL | 1.065 g/mL |

| Solubility | Slightly soluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Slightly soluble in water; soluble in organic solvents | Miscible with water and organic solvents | Reacts with water |

| Odor | Sulfurous, savory | Garlic-like | Pungent, garlic-like | Acrid, rancid | Pungent |

Common Synthesis Route and Potential Impurities

A common method for synthesizing this compound is the reaction of propionyl chloride with ethanethiol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Reaction: CH₃CH₂COCl + CH₃CH₂SH → CH₃CH₂COSCH₂CH₃ + HCl

This reaction can lead to several impurities that need to be removed during purification:

-

Unreacted Ethanethiol: Due to its volatility, it can be a persistent impurity.

-

Diethyl Disulfide: Formed from the oxidation of ethanethiol.

-

Unreacted Propionyl Chloride: Can remain if the reaction does not go to completion.

-

Propionic Acid: Formed from the hydrolysis of propionyl chloride by any moisture present.[1]

-

N-ethylpropionamide or N,N-diethylpropionamide: If pyridine or triethylamine are used as bases, they can react with propionyl chloride.

Purification Workflows

The choice of purification method depends on the scale of the reaction and the nature of the impurities. Below are two common workflows.

Workflow 1: Extractive Work-up Followed by Fractional Distillation

This is the most common and effective method for purifying this compound on a larger scale.

Sources

Byproducts of s-Ethyl thiopropionate synthesis and their removal

Welcome to the technical support center for the synthesis of S-ethyl thiopropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important thioester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your final product.

Section 1: Synthesis Overview and Key Challenges

This compound is a valuable building block in organic synthesis. Its preparation is principally achieved through two primary routes: the acylation of ethanethiol with propanoyl chloride or the acid-catalyzed reaction of propionic acid with ethanethiol. While seemingly straightforward, both methods present unique challenges related to byproduct formation and subsequent purification. This guide will address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Synthesis Route 1: From Propanoyl Chloride and Ethanethiol

This method involves the nucleophilic acyl substitution of propanoyl chloride with ethanethiol. A base, such as pyridine or triethylamine, is often used to scavenge the hydrochloric acid (HCl) byproduct.

Reaction Scheme: CH₃CH₂COCl + CH₃CH₂SH → CH₃CH₂COSCH₂CH₃ + HCl

Synthesis Route 2: From Propionic Acid and Ethanethiol

Analogous to the Fischer esterification, this is an equilibrium-driven process catalyzed by a strong acid (e.g., sulfuric acid) and requires the removal of water to drive the reaction to completion.[1]

Reaction Scheme: CH₃CH₂COOH + CH₃CH₂SH ⇌ CH₃CH₂COSCH₂CH₃ + H₂O

Section 2: Troubleshooting Common Byproducts and Their Removal

This section details the common byproducts encountered during the synthesis of this compound and provides step-by-step protocols for their effective removal.

FAQ 1: My final product has a persistent and unpleasant odor. What is the likely cause and how can I eliminate it?

Answer:

The most probable cause of a persistent, unpleasant odor is the presence of residual ethanethiol (CH₃CH₂SH) . Ethanethiol is notoriously pungent and has a very low odor threshold. Even trace amounts can lead to a significant malodor in your final product. Another potential source of foul odor, though less common, is the formation of diethyl disulfide ((CH₃CH₂)₂S₂) .

Root Cause Analysis:

-

Incomplete Reaction: Insufficient reaction time or non-stoichiometric amounts of reactants can leave unreacted ethanethiol.

-

Oxidation of Ethanethiol: Ethanethiol can be easily oxidized to diethyl disulfide, especially in the presence of air or other oxidizing agents.[2] This is a common side reaction in thioester synthesis.[3]

Troubleshooting and Removal Protocol:

A carefully planned aqueous workup is crucial for removing both ethanethiol and diethyl disulfide.

Experimental Protocol: Enhanced Aqueous Workup

-

Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.

-

Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate, to facilitate phase separation.

-

Weak Base Wash (for acidic impurities): Transfer the diluted mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will remove any acidic byproducts like HCl or unreacted propionic acid. Repeat this wash until CO₂ evolution ceases.

-

Oxidative Wash (for residual ethanethiol): A key step is to wash the organic layer with a dilute solution of sodium hypochlorite (household bleach, typically 5-6%) or a dilute hydrogen peroxide solution.[2] This will oxidize the remaining ethanethiol to the more water-soluble sodium ethanesulfonate or diethyl disulfide, which can then be more effectively removed.

-

Caution: This step should be performed carefully, as it is an exothermic reaction. Ensure the separatory funnel is vented frequently.

-

-

Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the majority of the water from the organic phase.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude this compound by fractional distillation.

Workflow for Odor Removal:

Caption: Workflow for the removal of odorous impurities.

FAQ 2: My NMR spectrum shows unreacted starting materials. How can I improve the conversion and/or remove them?

Answer:

The presence of unreacted starting materials, such as propanoyl chloride, propionic acid, or ethanethiol, is a common issue that points to either an incomplete reaction or an inefficient workup.

Root Cause Analysis:

-

Propanoyl Chloride Route:

-

Moisture: Propanoyl chloride is highly reactive with water, leading to its hydrolysis to propionic acid. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

-

Insufficient Base: If a base is used to scavenge HCl, an insufficient amount will lead to a buildup of HCl, which can protonate the ethanethiol, reducing its nucleophilicity.

-

-

Propionic Acid Route:

-

Equilibrium: This is a reversible reaction.[1] To drive it to completion, either use a large excess of one reactant (typically the less expensive one) or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.

-

Troubleshooting and Removal Protocol:

Improving Reaction Conversion:

-

For the Propanoyl Chloride Route:

-

Ensure anhydrous conditions.

-

Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine or pyridine.

-

-

For the Propionic Acid Route:

-

Use a Dean-Stark apparatus to remove water azeotropically.

-

Alternatively, use a dehydrating agent compatible with the reaction conditions.

-

Removal of Unreacted Starting Materials:

-

Unreacted Propanoyl Chloride: This is highly reactive and will likely be quenched to propionic acid during the aqueous workup.

-

Unreacted Propionic Acid: A wash with a weak base like 5% sodium bicarbonate solution during the workup will effectively remove it as the water-soluble sodium propionate.

-

Unreacted Ethanethiol: As described in FAQ 1, an oxidative wash is an effective method for its removal.

FAQ 3: I am observing a significant amount of a higher boiling point impurity in my final product. What could it be?

Answer:

A higher boiling point impurity is often diethyl disulfide ((CH₃CH₂)₂S₂) . As mentioned, this is formed by the oxidation of ethanethiol.[2] Its boiling point is approximately 154 °C, which is higher than that of this compound (around 133-135 °C).

Root Cause Analysis:

-

Aerobic Conditions: Running the reaction open to the atmosphere can lead to the oxidation of ethanethiol.

-

Presence of Oxidizing Agents: Contaminants in the starting materials or solvents can act as oxidizing agents.

Troubleshooting and Removal Protocol:

Prevention:

-

Run the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

-

Use freshly distilled and degassed solvents and reagents.

Removal:

-

Fractional Distillation: Careful fractional distillation is the most effective way to separate this compound from the higher-boiling diethyl disulfide.

-

Reductive Workup (Advanced): In cases where distillation is not feasible or the disulfide is particularly problematic, a mild reducing agent can be used during the workup to convert the disulfide back to the more easily removable ethanethiol. However, this adds complexity to the purification process.

Data Summary: Common Byproducts and Their Properties

| Byproduct | Formula | Boiling Point (°C) | Removal Method |

| Ethanethiol | CH₃CH₂SH | 35 | Oxidative wash, Distillation |

| Propionic Acid | CH₃CH₂COOH | 141 | Base wash (NaHCO₃) |

| Propanoyl Chloride | CH₃CH₂COCl | 80 | Quenches during workup |

| Diethyl Disulfide | (CH₃CH₂)₂S₂ | 154 | Fractional Distillation |

| Hydrochloric Acid | HCl | - | Base wash (NaHCO₃) |

| Water | H₂O | 100 | Brine wash, Drying agents |

Section 3: Generalized Purification Workflow

The following diagram illustrates a comprehensive purification strategy applicable to both primary synthesis routes for this compound, designed to address the removal of the most common byproducts.

Caption: Generalized purification workflow for this compound.

References

-

Ogawa, K. A., & Boydston, A. J. (2014). A thiazolium precatalyst facilitates electrochemical oxidation of thiolate anions, leading to deleterious formation of disulfide byproducts. Organic Letters, 16(7), 1928–1931. Available at: [Link]

-

Wikipedia contributors. (2023). Thioester. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia contributors. (2023). Ethanethiol. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Technical Support Center: S-Ethyl Thiopropionate Production

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of S-ethyl thiopropionate. As Senior Application Scientists, we have compiled this comprehensive guide to address the common challenges encountered during the production of this important thioester. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding this compound synthesis.

1. What are the most common laboratory-scale synthesis methods for this compound?

The two most prevalent methods for the laboratory synthesis of this compound are:

-

From Propanoyl Chloride and Ethanethiol: This is a rapid and generally high-yielding method involving the reaction of an acid chloride with a thiol. It is often preferred for its straightforward nature.[1][2]

-

From Propionic Acid and Ethanethiol: This method is analogous to the Fischer-Speier esterification.[3] It involves the direct condensation of a carboxylic acid and a thiol, typically in the presence of a dehydrating agent or an acid catalyst.[1] While it uses less hazardous starting materials than the acid chloride route, it is an equilibrium-driven process and may require specific conditions to achieve high yields.

2. What are the primary safety concerns when working with the reagents for this compound synthesis?

-

Ethanethiol (Ethyl Mercaptan): This compound is known for its extremely unpleasant and pervasive odor. It is crucial to handle ethanethiol in a well-ventilated fume hood and to have a plan for quenching any residual thiol. A bleach or hydrogen peroxide solution can be used to oxidize and neutralize the odor.

-

Propanoyl Chloride: This is a corrosive and moisture-sensitive compound. It will react exothermically with water to produce propionic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.

-

Propionic Acid: This is a corrosive carboxylic acid. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4]

-

Dehydrating Agents (e.g., DCC, T3P): These reagents are often used in the condensation reaction between a carboxylic acid and a thiol.[1] They can be toxic and require careful handling according to their specific safety data sheets (SDS).

3. What are the key differences in reactivity between thioesters and their oxygen ester counterparts?

Thioesters are generally more reactive towards nucleophiles than their corresponding oxygen esters. This is because the larger sulfur atom's orbitals do not overlap as effectively with the carbonyl carbon's orbitals, leading to less resonance stabilization of the thioester bond.[2][5] This increased electrophilicity of the carbonyl carbon makes thioesters more susceptible to hydrolysis and other nucleophilic acyl substitution reactions.[2][5]

Troubleshooting Guide

This section provides a question-and-answer-style guide to troubleshoot common problems encountered during the synthesis and scale-up of this compound.

Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?

A: Low yield is a common issue that can stem from several factors depending on your chosen synthetic route.

For the Propanoyl Chloride and Ethanethiol Route:

-

Incomplete Reaction:

-

Insufficient Reaction Time or Temperature: While this reaction is typically fast, ensure you are allowing adequate time for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

-

Poor Quality Reagents: Ensure your propanoyl chloride has not been hydrolyzed by atmospheric moisture. Using freshly distilled or a newly opened bottle is recommended. The ethanethiol should also be of high purity.

-

-

Product Loss During Workup:

-

Hydrolysis: Thioesters are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[2] During aqueous workup, use a saturated sodium bicarbonate solution cautiously to neutralize any excess acid, and minimize contact time.

-

Emulsion Formation: During extraction, emulsions can form, leading to product loss. If an emulsion forms, adding a small amount of brine can help to break it.

-

For the Propionic Acid and Ethanethiol Route (Condensation Reaction):

-

Equilibrium Not Driven to Products: This is a common challenge for this equilibrium-controlled reaction.

-

Inefficient Water Removal: If using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P), ensure it is added in the correct stoichiometric amount and is active.[1] If driving the reaction by removing water (e.g., with a Dean-Stark apparatus), ensure the setup is efficient.

-

Catalyst Inefficiency: If using an acid catalyst, ensure it is present in a sufficient amount. For larger scale reactions, a solid acid catalyst like Dowex 50W×2 resin can be employed.[6]

-

-

Side Reactions:

-

Disulfide Formation: Oxidation of ethanethiol can lead to the formation of diethyl disulfide. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Product Purity Issues

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: The nature of the impurities will depend on the synthetic route and workup procedure.

| Impurity | Likely Cause | Identification | Removal Method |

| Propionic Acid | Incomplete reaction or hydrolysis of propanoyl chloride/S-ethyl thiopropionate. | Can be detected by a lingering acidic smell and by NMR (broad singlet around 10-12 ppm). | Wash the organic layer with a saturated sodium bicarbonate solution during workup. |

| Ethanethiol | Excess reagent used. | Strong, unpleasant odor. Can be seen in the NMR spectrum (triplet around 1.3 ppm and quartet around 2.5 ppm). | Wash the organic layer with a dilute solution of sodium hydroxide or bleach to quench the excess thiol. |

| Diethyl Disulfide | Oxidation of ethanethiol. | Can be detected by GC-MS. | Careful fractional distillation can separate the product from the higher-boiling disulfide. |

| Dicyclohexylurea (DCU) | Byproduct of DCC-mediated coupling. | A white solid that precipitates from the reaction mixture. | Filtration of the reaction mixture before workup. |

Scale-Up Challenges

Q: I am trying to scale up my synthesis of this compound, and I am encountering new problems. What should I consider?

A: Scaling up a reaction can introduce new challenges that are not apparent at the lab scale.

-

Heat Transfer: The reaction of propanoyl chloride with ethanethiol is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate.

-

Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. Use an appropriate overhead stirrer and ensure good agitation throughout the reaction.

-

Workup and Purification: Handling larger volumes during aqueous workup can be cumbersome. Consider using a continuous liquid-liquid extractor. For purification, fractional distillation under reduced pressure is often more efficient and safer for larger quantities to avoid high temperatures that could lead to product decomposition.

-

Continuous Process: For industrial-scale production, a continuous process is often more efficient.[6][7] This can involve feeding the reactants through a heated reactor containing a solid acid catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Propanoyl Chloride and Ethanethiol

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethanethiol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Add propanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: Synthesis of this compound from Propionic Acid and Ethanethiol (DCC Coupling)

-

Reaction Setup: To a round-bottom flask, add propionic acid (1.0 eq), ethanethiol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in dichloromethane dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane. Combine the filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting oil by column chromatography or fractional distillation.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

General Synthesis Pathway

Caption: Common synthesis routes for this compound.

References

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

-

NurdRage. (2015, November 30). Make Ethyl Propionate by Fischer Esterification [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, March 16). 6.6: Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl propionate, 105-37-3. Retrieved from [Link]

-

Madsen, C. G., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Omega, 6(30), 20027–20036. [Link]

-

Taylor & Francis. (n.d.). Thioesters – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2432-42-0). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-ethyl thiopropionate propionic acid, 3-(ethylthio)-. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]

-

The Good Scents Company. (n.d.). s-Ethyl thioacetate, 625-60-5. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(methylthio)propionate. Retrieved from [Link]

- Google Patents. (n.d.). CN1059199C - ethyl propionate production process.

Sources

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 3. Ethyl propionate - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl propionate synthesis - chemicalbook [chemicalbook.com]

- 7. CN1059199C - ethyl propionate production process - Google Patents [patents.google.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of S-Ethyl Thiopropionate Quantification by GC-MS

Welcome to a detailed guide on the robust validation of analytical methods for quantifying s-Ethyl thiopropionate, a key volatile sulfur compound (VSC), using Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals who require not just a method, but a validated, trustworthy, and defensible analytical procedure. As your partner in the lab, I will walk you through the causality behind our experimental choices, compare GC-MS with viable alternatives, and provide self-validating protocols to ensure the integrity of your results.

The Analytical Imperative: Why Quantify this compound?

This compound (CAS 2432-42-0) is a volatile organic compound characterized by its distinct sulfur notes.[1][2] Its presence, even at trace levels, can significantly impact the organoleptic properties of food and beverages, contribute to the aroma profile of various products, or act as an indicator in industrial processes. Accurate quantification is therefore critical for:

-

Flavor and Fragrance Industry: Ensuring product consistency and quality control.

-

Food and Beverage Sector: Monitoring fermentation processes and detecting off-flavors.

-

Environmental Analysis: Assessing water and air quality.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for this task, offering a powerful combination of high-resolution separation and definitive mass-based identification.[3]

The Gold Standard: Quantification by GC-MS

The choice of GC-MS is deliberate. The gas chromatograph separates volatile compounds based on their physicochemical properties as they pass through a capillary column. The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, generating a unique "fingerprint" for unequivocal identification and quantification.

For volatile sulfur compounds like this compound, which are often present in complex matrices and at low concentrations, this specificity is paramount.[4] To enhance sensitivity and minimize matrix interference, a strategic sample preparation technique is essential. Headspace Solid-Phase Microextraction (HS-SPME) is an exemplary choice due to its solvent-free nature, simplicity, and ability to effectively concentrate volatile analytes from a sample's headspace onto a coated fiber.[5][6]

The Foundation of Confidence: Analytical Method Validation

An unvalidated method produces a number; a validated method produces a reliable result. Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7][8] We will adhere to the principles outlined in the ICH Q2(R2) guideline, the global standard for analytical procedure validation.[9][10]

The core validation parameters we will assess are:

-

Specificity & Selectivity

-

Linearity & Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD) & Limit of Quantification (LOQ)

-

Robustness

Below is a diagram illustrating the logical workflow for a comprehensive method validation.

Caption: Workflow for GC-MS Method Validation.

Experimental Validation Data Summary

The following table summarizes the expected performance of a validated HS-SPME-GC-MS method for this compound quantification.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interfering peaks at the retention time of the analyte. | Pass |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | 1 - 100 µg/L | Pass |

| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 103.2% |

| Precision (Repeatability, %RSD) | ≤ 5% | 2.1% |

| Precision (Intermediate, %RSD) | ≤ 10% | 3.5% |

| LOD (Signal-to-Noise) | S/N ≥ 3 | 0.3 µg/L |

| LOQ (Signal-to-Noise) | S/N ≥ 10 | 1.0 µg/L |

| Robustness | %RSD of results should remain within acceptance criteria. | Pass |

Comparative Analysis: GC-MS vs. Sulfur-Specific Detectors

While GC-MS is a powerful and versatile tool, it's prudent to compare it with alternative technologies, particularly Gas Chromatography coupled with sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD).[6][11]

The key difference lies in the detection mechanism. MS identifies compounds based on their mass fragmentation patterns, providing rich structural information. In contrast, SCD and PFPD are highly selective for sulfur-containing molecules, offering an equimolar response to sulfur, which can simplify quantification.[6][11]

| Feature | GC-MS | GC-SCD / GC-PFPD |

| Selectivity | High (based on mass fragments) | Extremely High (sulfur-specific) |

| Sensitivity | Very Good to Excellent | Excellent |

| Identification | Definitive (provides structural information) | Presumptive (based on retention time) |

| Linearity | Good, but can be matrix-dependent | Excellent and equimolar for sulfur |

| Complexity | Higher (requires vacuum, MS tuning) | Lower (atmospheric pressure detectors) |

| Cost | Higher initial and maintenance cost | Lower initial and maintenance cost |